(4-Ethylhex-1-EN-1-YL)benzene
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Overview
Description
(4-Ethylhex-1-EN-1-YL)benzene is an organic compound with the molecular formula C14H20 It is a derivative of benzene, where a 4-ethylhex-1-en-1-yl group is attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylhex-1-EN-1-YL)benzene can be achieved through several methods. One common approach involves the alkylation of benzene with 4-ethylhex-1-ene in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the deactivation of the catalyst.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The process may also include steps for the purification of the final product, such as distillation or recrystallization, to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(4-Ethylhex-1-EN-1-YL)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond in the 4-ethylhex-1-en-1-yl group to a single bond, forming saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are typical for reducing double bonds.
Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of saturated hydrocarbons.
Substitution: Formation of halogenated or nitrated benzene derivatives.
Scientific Research Applications
(4-Ethylhex-1-EN-1-YL)benzene has several applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Ethylhex-1-EN-1-YL)benzene involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile, attacking electrophiles to form substituted products. The double bond in the 4-ethylhex-1-en-1-yl group can participate in addition reactions, forming new carbon-carbon bonds.
Comparison with Similar Compounds
Similar Compounds
4-Ethyl-1-hexene: A similar compound with a different position of the double bond.
1-Ethyl-4-ethynylbenzene: Another benzene derivative with an ethynyl group instead of an ethylhexenyl group.
Properties
CAS No. |
644985-91-1 |
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Molecular Formula |
C14H20 |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
4-ethylhex-1-enylbenzene |
InChI |
InChI=1S/C14H20/c1-3-13(4-2)11-8-12-14-9-6-5-7-10-14/h5-10,12-13H,3-4,11H2,1-2H3 |
InChI Key |
LKIDMSJSJYRLBT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)CC=CC1=CC=CC=C1 |
Origin of Product |
United States |
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